N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C24H21BrN2O4 and its molecular weight is 481.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide is 480.06847 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure analysis of benzamide derivatives, including those structurally related to the specified compound, has been a significant area of research. Studies have focused on understanding the polymorphism, hydrogen bonding, and molecular packing of these compounds. For instance, Yasuoka et al. (1969) analyzed the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, revealing its crystallization in two polymorphic forms, both belonging to the monoclinic system, and highlighted the role of hydrogen bonds in forming molecular belts parallel to the b-axis (Yasuoka, Kasai, & Kakudo, 1969).
Molecular Docking and Protein Interactions
Further research delves into molecular docking and the interaction of benzamide derivatives with protein residues. Moreno-Fuquen et al. (2022) explored the structural aspects of methoxyphenylbenzamide isomers, demonstrating their potential as pharmacophores through interactions with protein residues, particularly highlighting the role of bromine atoms in these interactions (Moreno-Fuquen, García-Torres, Arango-Daraviña, & Ellena, 2022).
Antiviral Activity
The antiviral potential of N-phenylbenzamide derivatives has also been investigated, with specific focus on their activity against enterovirus 71 (EV 71). Ji et al. (2013) synthesized a series of N-phenylbenzamide derivatives and evaluated their in vitro anti-EV 71 activities, identifying promising lead compounds for further drug development (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).
Antioxidant Agents
Benzamide derivatives with amino substitutions have been studied for their antioxidant properties. Perin et al. (2018) prepared a range of N-arylbenzamides to evaluate their antioxidative potential, finding that certain derivatives exhibit improved antioxidative properties compared to reference molecules (Perin, Roškarić, Sović, Boček, Starčević, Hranjec, & Vianello, 2018).
Antibacterial Activity
The antibacterial efficacy of benzamide derivatives has been explored, with a focus on the synthesis and evaluation of novel compounds. Khan (2017) investigated the antibacterial activity of a heterocyclic compound derived from chalcone, demonstrating its potential as an effective antibacterial agent (Khan, 2017).
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O4/c1-30-19-13-11-18(12-14-19)26-24(29)21(15-16-7-9-17(25)10-8-16)27-23(28)20-5-3-4-6-22(20)31-2/h3-15H,1-2H3,(H,26,29)(H,27,28)/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYOFRNDUKRSTR-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.